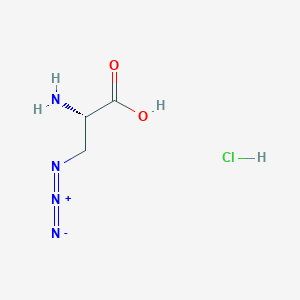

3-Azido-L-Alanine HCl

Description

BenchChem offers high-quality 3-Azido-L-Alanine HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Azido-L-Alanine HCl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C3H7ClN4O2 |

|---|---|

Molecular Weight |

166.57 g/mol |

IUPAC Name |

(2S)-2-amino-3-azidopropanoic acid;hydrochloride |

InChI |

InChI=1S/C3H6N4O2.ClH/c4-2(3(8)9)1-6-7-5;/h2H,1,4H2,(H,8,9);1H/t2-;/m0./s1 |

InChI Key |

MQDWRZHPCDDSJZ-DKWTVANSSA-N |

Isomeric SMILES |

C([C@@H](C(=O)O)N)N=[N+]=[N-].Cl |

Canonical SMILES |

C(C(C(=O)O)N)N=[N+]=[N-].Cl |

solubility |

not available |

Origin of Product |

United States |

Foundational & Exploratory

3-Azido-L-Alanine HCl: Chemical Profile & Bioorthogonal Applications

[2][3]

Executive Summary

3-Azido-L-Alanine HCl (L-AzAla) is a non-canonical amino acid (ncAA) featuring a compact azide moiety attached to the

This guide delineates the physicochemical properties, synthesis pathways, and validated protocols for utilizing L-AzAla in high-fidelity protein engineering.

Chemical Profile & Properties[3][4][5][6]

Structural Analysis

The molecule consists of an L-alanine backbone where a hydrogen atom on the methyl group is substituted by an azido group (

| Property | Data |

| IUPAC Name | (2S)-2-amino-3-azidopropanoic acid hydrochloride |

| Common Names | 3-Azido-L-alanine HCl, L-AzAla, H-L-Ala(N3)-OH[2][3][4]·HCl |

| CAS Number | 1620171-64-3 (HCl salt); 105661-40-3 (free acid) |

| Molecular Formula | |

| Molecular Weight | 166.57 g/mol (Salt); 130.11 g/mol (Free Acid) |

| Solubility | Soluble in water (>50 mg/mL), DMSO, Methanol |

| pKa Values | |

| Hygroscopicity | Highly hygroscopic; store under desiccant |

Stability & Storage

-

Thermal Stability : The azide group is energetic but kinetically stable at physiological temperatures. Avoid heating >80°C in dry form to prevent decomposition.

-

Storage : Store at -20°C (long term) or 4°C (short term). Protect from light and moisture.

-

Safety : Classified as Self-Reactive (Type C) and an Organic Peroxide hazard in bulk.[3][4] Handle with care; avoid metal spatulas (potential for heavy metal azide formation) and shock.

Synthesis & Production

While 3-Azido-D-alanine is often synthesized for bacterial cell wall labeling, the L-isomer requires strict adherence to stereochemistry to prevent racemization, which would compromise its utility in ribosomal translation.

Protocol A: Chemical Synthesis from L-Serine

Objective : Synthesize 3-Azido-L-Alanine HCl starting from L-Serine methyl ester.

Mechanism :

-

Protection : Boc-protection of the amine.[1]

-

Activation : Mesylation of the serine hydroxyl group.

-

Substitution : Nucleophilic displacement with sodium azide (

). -

Deprotection : Acidic hydrolysis of Boc and ester groups.

Step-by-Step Methodology :

-

Starting Material : Dissolve N-Boc-L-Serine methyl ester (10 mmol) in anhydrous DCM (50 mL) under

. -

Activation : Cool to 0°C. Add triethylamine (1.5 eq) followed by dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq). Stir for 2 h at 0°C.

-

Checkpoint: TLC should show consumption of starting material (

shift).

-

-

Workup 1 : Wash with cold 1M HCl, sat.

, and brine. Dry over -

Azidation : Dissolve the crude mesylate in DMF (30 mL). Add

(2.0 eq). Heat to 65°C for 16 h behind a blast shield.-

Safety Note: Do not use halogenated solvents in this step to avoid di-azido methane formation.

-

-

Workup 2 : Dilute with water, extract with EtOAc. Wash organic layer extensively with water to remove DMF. Concentrate to yield N-Boc-3-azido-L-alanine methyl ester.

-

Hydrolysis : Dissolve in THF/MeOH/H2O (3:1:1). Add LiOH (2 eq). Stir 2 h. Acidify to pH 2.[5] Extract and concentrate.[1][5]

-

Deprotection : Treat with 4M HCl in dioxane for 1 h. Precipitate the final product with cold diethyl ether. Filter and dry under vacuum.

Applications in Chemical Biology

Distinction from Other Azide-Amino Acids

A critical error in experimental design is conflating L-AzAla with its homologs:

-

Azidohomoalanine (AHA) : Methionine surrogate. Used for global metabolic labeling (proteome-wide).

-

3-Azido-D-alanine (ADA) : D-Alanine surrogate.[6] Used for bacterial peptidoglycan labeling.[6]

-

3-Azido-L-alanine (L-AzAla) : Used for Site-Specific Incorporation (Amber suppression) or SPPS.[2] It is not typically used as a global alanine surrogate due to the high frequency of alanine in the proteome, which would lead to organism toxicity and protein misfolding.

Genetic Code Expansion (Amber Suppression)

L-AzAla is incorporated into proteins in E. coli or mammalian cells using an Orthogonal Translation System (OTS) . This typically involves:

Experimental Protocols

Protocol B: Site-Specific Incorporation in E. coli

Prerequisites : Plasmid pEvol-AzAla (encoding the orthogonal tRNA/RS pair) and pET-POI (Protein of Interest with TAG mutation).

-

Transformation : Co-transform E. coli BL21(DE3) with pEvol-AzAla and pET-POI. Plate on LB-Agar with Chloramphenicol (Cm) and Kanamycin (Kan).

-

Culture : Inoculate a single colony into 10 mL LB (Cm/Kan). Grow overnight at 37°C.

-

Induction Setup : Dilute 1:100 into 50 mL fresh media. Grow to

. -

Addition of ncAA : Add 3-Azido-L-Alanine HCl to a final concentration of 1 mM .

-

Note: Dissolve L-AzAla in water and filter-sterilize before addition.

-

-

Induction : Add IPTG (1 mM) and Arabinose (0.02%) to induce the POI and the orthogonal synthetase, respectively.

-

Expression : Incubate at 30°C for 6–12 hours.

-

Harvest : Pellet cells (

, 15 min). Proceed to purification (e.g., Ni-NTA).-

Validation: Analyze purified protein via SDS-PAGE. The full-length protein should only be visible in the presence of L-AzAla. Absence of L-AzAla should result in truncated protein (termination at UAG).

-

Protocol C: CuAAC Labeling (Click Chemistry)

Objective : Conjugate a fluorophore to the azide-labeled protein.

-

Reagents :

-

Protein: 50

M in PBS (pH 7.4). -

Alkyne Probe: 100

M (e.g., TAMRA-Alkyne). -

Catalyst:

(1 mM) premixed with THPTA ligand (5 mM). -

Reductant: Sodium Ascorbate (2.5 mM).

-

-

Reaction : Mix in the following order: Protein

Alkyne -

Incubation : Incubate for 1 hour at Room Temperature in the dark.

-

Quenching : Add EDTA (10 mM) to chelate copper.

-

Analysis : Analyze via SDS-PAGE with fluorescence imaging.

Visualization of Pathways

Synthesis & Biological Incorporation Logic

The following diagram illustrates the parallel workflows: Chemical Synthesis of the molecule and its subsequent Biological Incorporation via Genetic Code Expansion.[9]

Figure 1: Dual workflow showing the chemical origin of L-AzAla and its biological utilization via orthogonal translation systems.

Mechanism of CuAAC Ligation

This diagram details the "Click" reaction mechanism (Protocol C) utilized to functionalize the incorporated azide.

Figure 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) mechanism for labeling L-AzAla containing proteins.

References

-

Baseclick GmbH . 3-Azido-L-alanine HCl Product Information & Applications. Available at: [Link]

- Chin, J. W., et al. (2002). "Addition of p-azido-L-phenylalanine to the genetic code of Escherichia coli." Journal of the American Chemical Society, 124(30), 9026-9027.

- Link, A. J., & Tirrell, D. A. (2003). "Cell surface labeling of Escherichia coli via copper(I)-catalyzed [3+2] cycloaddition." Journal of the American Chemical Society, 125(37), 11164-11165. (Demonstrates bioorthogonal utility of azide-amino acids).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 3-Azido-L-alanine HCl [baseclick.eu]

- 3. 3-Azido-L-alanine hydrochloride ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 3-Azido-L-alanine hydrochloride ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Expansion of the genetic code | Wang Lab [pharm.ucsf.edu]

- 9. pubs.acs.org [pubs.acs.org]

Technical Guide: Synthesis of (S)-2-Amino-3-azidopropanoic acid hydrochloride (L-Azidoalanine·HCl)

Technical Guide: Synthesis of (S)-2-Amino-3-azidopropanoic acid hydrochloride (L-Azidoalanine[1]·HCl)

Executive Summary & Strategic Analysis

Compound: (S)-2-Amino-3-azidopropanoic acid hydrochloride

Common Aliases: 3-Azido-L-alanine hydrochloride, L-AzAla[1][2]·HCl

CAS: 1620171-64-3 (HCl salt)

Molecular Formula: C

(S)-2-Amino-3-azidopropanoic acid is a critical "click-ready" non-canonical amino acid.[1] Unlike its homologue L-azidohomoalanine (L-AHA), L-AzAla places the azide moiety directly on the

This guide details the Serine-Mesylate Activation Route . While diazo-transfer methods exist, the activation of L-Serine remains the most accessible pathway for laboratories equipped for standard organic synthesis. This protocol emphasizes kinetic control to suppress elimination side-reactions.[1]

Safety Directives (Critical)

High-Energy Species Alert:

The target molecule has a low Carbon/Nitrogen ratio (

-

Azide Handling: Never use metal spatulas with azide salts. Use Teflon or wood.

-

Solvent Waste: Do not dispose of azide solutions into drains containing lead or copper piping (forms explosive heavy metal azides). Quench with 10% sodium nitrite/sulfuric acid or specific commercial quenchers.

-

Temperature Limit: Do not heat reaction mixtures containing organic azides above 70°C unless strictly necessary and behind a blast shield.

Retrosynthetic Analysis & Workflow

The synthesis leverages the chiral pool of L-Serine. The hydroxyl group is a poor leaving group and must be activated (Mesylation) before nucleophilic displacement by azide.

Caption: Step-wise synthetic pathway from L-Serine to L-Azidoalanine·HCl, highlighting the critical divergence point for elimination side-products.

Detailed Experimental Protocol

Phase 1: Scaffold Protection

Objective: Mask amine and carboxylic acid functionalities to prevent self-reaction.[1]

Reagents: L-Serine, Di-tert-butyl dicarbonate (Boc

-

N-Boc Protection: Dissolve L-Serine (10.5 g, 100 mmol) in 1:1 Dioxane/H

O (200 mL). Add NaHCO -

Esterification: Dissolve N-Boc-L-Ser-OH in DMF (100 mL). Add K

CO-

Checkpoint:

H NMR should show singlet ~1.44 ppm (Boc) and singlet ~3.75 ppm (OMe).

-

Phase 2: Activation (Mesylation)

Objective: Convert the

Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (Et

-

Dissolve N-Boc-L-Ser-OMe (5.0 g, 22.8 mmol) in anhydrous DCM (50 mL) under Argon.

-

Cool to -10°C (Ice/Salt bath). Crucial: Low temp prevents elimination.[1]

-

Add Et

N (3.5 mL, 25 mmol). -

Add MsCl (1.9 mL, 24 mmol) dropwise over 20 mins.

-

Stir at 0°C for 1 hour, then allow to reach RT for 30 mins.

-

Workup: Wash with cold 1M HCl, sat. NaHCO

, and brine.[4] Dry over Na -

Result: N-Boc-O-Ms-L-Ser-OMe (Solidify/Triturate with hexanes if necessary). Use immediately.

Phase 3: Azidation (The Critical Step)

Objective: S

Reagents: Sodium Azide (NaN

-

Dissolve N-Boc-O-Ms-L-Ser-OMe (6.0 g, 20 mmol) in anhydrous DMF (60 mL).

-

Add NaN

(3.9 g, 60 mmol, 3 eq). -

Heat to 50°C (Oil bath).

-

Technical Note: Do NOT exceed 60°C. Higher temperatures favor the E2 elimination pathway, generating the N-Boc-dehydroalanine impurity which is difficult to separate.

-

-

Monitor by TLC (Hex:EtOAc 3:1). Reaction typically requires 12–16 hours.

-

Workup: Dilute with H

O (300 mL). Extract with Et -

Wash organics with brine (5x) to remove DMF traces.

-

Purification: Flash chromatography (Silica, Hex/EtOAc gradient).

-

Product: N-Boc-3-Azido-L-Alanine Methyl Ester .

Phase 4: Global Deprotection & Salt Formation

Objective: Remove Boc and Methyl ester groups to yield the final salt.

-

Hydrolysis: Dissolve intermediate in THF/H

O (3:1). Add LiOH (2 eq) at 0°C. Stir 2h. Acidify carefully to pH 4. Extract free acid (N-Boc-L-AzAla-OH).[1] -

Boc Removal: Dissolve the acid in 4M HCl in Dioxane (10 mL/g). Stir at RT for 2 hours.

-

Observation: Precipitate formation indicates HCl salt generation.

-

-

Isolation: Add cold Et

O to complete precipitation. Filter the white solid under inert atmosphere (hygroscopic). -

Drying: Vacuum dry over P

O

Analytical Characterization

| Technique | Expected Signal / Parameter | Structural Validation |

| FT-IR | 2110–2120 cm | Diagnostic Azide ( |

| Protons on C3 ( | ||

| Proton on C2 ( | ||

| Mass Spec | [M+H] | Confirms parent mass (Free base). |

| Optical Rotation | Confirms L-configuration (S-enantiomer).[1] |

Process Optimization & Troubleshooting

The Elimination Problem

The most common failure mode is the formation of Dehydroalanine (Dha).

-

Symptom: Appearance of vinylic protons in NMR (~5.6 and 6.2 ppm).

-

Cause: Basic conditions (Et

N) at high temp, or overheating during azide displacement. -

Solution:

-

Keep Mesylation strictly at < 0°C.

-

Limit Azidation temperature to 50°C.

-

If elimination persists, switch solvent from DMF to DMSO (faster rate at lower temp).

-

Alternative Route: Diazo Transfer

For large-scale (>10g) or high-purity requirements, avoid the elimination risk entirely by using the Diazo Transfer method.

References

-

Synthesis of Fmoc-Azido Amino Acids: Lau, Y. H., & Spring, D. R. (2011). Efficient Synthesis of Fmoc-Protected Azido Amino Acids. Synlett, 2011(13), 1917–1920.

-

Mitsunobu Route & Optimization: Green, J. E., Bender, D. M., Jackson, S., O’Donnell, M. J., & McCarthy, J. R. (2009).[6] Mitsunobu Approach to the Synthesis of Optically Active

-Disubstituted Amino Acids.[6][7] Organic Letters, 11(4), 807–810. -

Applications in Protein Labeling: Kiick, K. L., Saxon, E., Tirrell, D. A., & Bertozzi, C. R. (2002). Incorporation of azides into recombinant proteins for chemoselective modification by the Staudinger ligation. Proceedings of the National Academy of Sciences, 99(1), 19–24.

-

Safety of Azido Amino Acids: Glaser, M., & Arstad, E. (2007). "Click Labeling" with 2-[18F]Fluoroethylazide for Positron Emission Tomography.[1] Bioconjugate Chemistry, 18(3), 989–993. (Contains stability data on small azido-alkyls).

Sources

- 1. Azide-containing Amino Acids - Jena Bioscience [jenabioscience.com]

- 2. 3-Azido-L-Alanine HCl | C3H7ClN4O2 | CID 121235330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 6. Mitsunobu Approach to the Synthesis of Optically Active α,α-Disubstituted Amino Acids [organic-chemistry.org]

- 7. arrow.tudublin.ie [arrow.tudublin.ie]

Bioorthogonal Labeling with 3-Azido-L-Alanine HCl: A Technical Guide

An in-depth technical guide on bioorthogonal labeling with 3-Azido-L-Alanine HCl.

Executive Summary

3-Azido-L-Alanine HCl (AzAla) is a non-canonical amino acid (ncAA) featuring a compact azide moiety (

Critical Technical Distinction:

-

L-Azidohomoalanine (AHA): Methionine surrogate. Used for global metabolic labeling (BONCAT) in auxotrophic media.

-

3-Azido-L-Alanine (AzAla): Alanine derivative.[1] Not a substrate for endogenous Alanine-tRNA synthetase (AlaRS) due to strict editing mechanisms. Requires orthogonal translation systems (OTS) for protein incorporation.

-

3-Azido-D-Alanine (D-AzAla): D-Alanine surrogate. Exclusively used for labeling bacterial peptidoglycan.

This guide focuses on the high-fidelity application of 3-Azido-L-Alanine for site-specific protein functionalization and peptide synthesis, enabling precise bioorthogonal ligation via Click Chemistry (CuAAC or SPAAC).

Chemical Properties & Mechanism[2][3]

Physicochemical Profile

| Property | Specification |

| IUPAC Name | (S)-2-amino-3-azidopropanoic acid hydrochloride |

| Molecular Formula | |

| Molecular Weight | 166.57 g/mol (HCl salt) |

| Solubility | Water (>50 mg/mL), DMSO, Methanol |

| Stability | Stable at -20°C (dry).[2] Avoid reducing agents (DTT, TCEP) during labeling. |

| Bioorthogonal Handle | Azide ( |

| Reactivity | Reacts with Alkynes (CuAAC) or Cyclooctynes (SPAAC) |

Mechanism of Incorporation

Unlike "promiscuous" metabolic labeling (e.g., AHA replacing Met), AzAla requires a targeted approach to bypass the host's proofreading machinery.

A. Genetic Code Expansion (GCE)

In this workflow, AzAla is encoded by a "blank" codon (typically the Amber stop codon, UAG ) using an engineered Orthogonal Translation System (OTS).

-

Orthogonal Pair: A mutant aminoacyl-tRNA synthetase (e.g., derived from Methanocaldococcus jannaschii TyrRS or Methanosarcina PylRS) specifically charges a suppressor tRNA (

) with AzAla. -

Translation: The ribosome incorporates AzAla at the UAG site.

-

Result: A protein with a single, site-specific azide handle.

B. Solid Phase Peptide Synthesis (SPPS)

AzAla is commercially available as an Fmoc-protected building block (Fmoc-3-azido-L-alanine). It is compatible with standard Fmoc/tBu protocols, allowing the insertion of a "clickable" handle at any position in a synthetic peptide.

Experimental Protocols

Protocol A: Site-Specific Labeling via Genetic Code Expansion (Mammalian Cells)

Prerequisite: Expression vector for the Gene of Interest (GOI) with a TAG codon (e.g., GOI-TAG) and a plasmid encoding the Orthogonal tRNA/Synthetase pair (e.g., pAzAlaRS-tRNA).

Phase 1: Transfection & Expression

-

Seeding: Seed HEK293T (or similar) cells to reach 70-80% confluency.

-

Transfection: Co-transfect GOI-TAG and pAzAlaRS-tRNA plasmids (Ratio 1:1 to 1:4) using Lipofectamine or PEI.

-

Pulse (Labeling):

-

At 4-6 hours post-transfection, change media to complete DMEM containing 0.5 mM - 2 mM 3-Azido-L-Alanine .

-

Note: AzAla is generally non-toxic at these concentrations.

-

-

Incubation: Incubate cells for 24-48 hours to allow protein expression.

-

Harvest: Lyse cells in a buffer free of reducing agents (e.g., RIPA + Protease Inhibitors). Do not add DTT.

Phase 2: Bioorthogonal Ligation (CuAAC)

Use this protocol for cell lysates. For live cells, use SPAAC (Protocol B).

-

Preparation: Adjust protein concentration to 1-2 mg/mL.

-

Reaction Mix (Add in order):

-

Lysate (90 µL)

-

Alkyne Probe: 100 µM (e.g., TAMRA-Alkyne)

-

THPTA Ligand: 500 µM (Premix with CuSO4)

-

CuSO4: 100 µM

-

Sodium Ascorbate: 2.5 mM (Freshly prepared)

-

-

Incubation: Incubate for 1 hour at Room Temperature (RT) in the dark with gentle rotation.

-

Quench: Add 5 volumes of ice-cold acetone or EDTA (10 mM) to stop the reaction.

-

Analysis: Resuspend precipitate in SDS-Loading Buffer and analyze via SDS-PAGE/Fluorescence scanning.

Protocol B: Peptide Synthesis (SPPS)

Standard Fmoc protocol.

-

Coupling: Use 4 equivalents of Fmoc-3-Azido-L-Alanine , 3.9 eq HATU, and 8 eq DIPEA in DMF.

-

Time: Double coupling (2 x 45 min) is recommended to ensure complete incorporation.

-

Deprotection: 20% Piperidine in DMF (standard).

-

Cleavage: 95% TFA, 2.5% TIS, 2.5% H2O.

-

Warning:Do not use EDT (Ethane dithiol) or thioanisole scavengers if possible, as they can reduce the azide to an amine. If scavengers are needed, use Triisopropylsilane (TIS).

-

Visualization of Workflows

Figure 1: Genetic Code Expansion (GCE) Mechanism

The following diagram illustrates the logic of incorporating AzAla at a specific site using an orthogonal translation system.

Caption: Workflow for site-specific incorporation of 3-Azido-L-Alanine via Genetic Code Expansion.

Figure 2: The Click Reaction (CuAAC)

The chemical ligation step between the incorporated Azide and an Alkyne probe.

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) mechanism yielding a stable triazole.[2]

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| No Expression (GCE) | Low transfection efficiency or Synthetase inactivity. | Verify plasmid ratios. Ensure the specific Synthetase matches 3-Azido-L-Alanine (check literature for specific mutant). |

| High Background | Non-specific binding of the Alkyne dye. | Wash cells/blots extensively. Use a "Scramble" control (Probe only, no Cu). Lower probe concentration (10-50 µM). |

| Protein Precipitation | Copper toxicity or denaturation. | Use THPTA or TBTA ligands to stabilize Cu(I). Keep reaction time < 1 hour. |

| Azide Reduction | Presence of reducing agents.[3] | Avoid DTT and TCEP in lysis/reaction buffers. Azides can reduce to amines, killing reactivity. |

| Low Yield (SPPS) | Incomplete coupling due to sterics. | Use double coupling. Ensure Fmoc-AzAla quality (check for free amine). |

References

-

Chin, J. W., et al. (2002). "Addition of p-azido-L-phenylalanine to the genetic code of Escherichia coli." Proceedings of the National Academy of Sciences, 99(17), 11020-11024. Link(Foundational work on azide incorporation via GCE).

-

Dieterich, D. C., et al. (2006). "Labeling, detection and identification of newly synthesized proteomes with bioorthogonal non-canonical amino-acid tagging." Proceedings of the National Academy of Sciences, 103(25), 9482-9487. Link(Establishes AHA as the global Met surrogate, distinguishing it from AzAla).

-

Baseclick GmbH. "3-Azido-L-alanine HCl Product Information." Link(Technical specifications and GCE/SPPS applications).

-

Swarts, B. M., et al. (2012). "Probing the bacterial cell wall with unnatural amino acids." Chemical Communications, 48, 10222-10241. Link(Clarifies the use of D-Azido-Alanine for bacterial peptidoglycan).

-

MedChemExpress. "3-Azido-L-alanine hydrochloride Datasheet." Link(Solubility and stability data).

Sources

Harnessing 3-Azido-L-Alanine HCl for High-Resolution Nascent Protein Synthesis Studies

An In-Depth Technical Guide for Researchers

Introduction: Beyond the Static Proteome

Understanding cellular responses to stimuli, disease progression, or the mechanism of action of a therapeutic compound requires observing dynamic changes in protein expression. The complete set of proteins in a cell—the proteome—is not a static entity. Its composition is constantly remodeled through the synthesis of new proteins and the degradation of old ones. For decades, researchers have sought methods to specifically isolate and identify these newly synthesized proteins against the vast background of the pre-existing proteome. Traditional methods, primarily relying on the incorporation of radioactive amino acids like ³⁵S-methionine, have been instrumental but come with significant drawbacks, including safety concerns and detection methodologies limited to autoradiography[1].

The advent of bioorthogonal chemistry has revolutionized this field. By introducing non-canonical amino acids (ncAAs) bearing chemically unique functional groups into proteins, we can now tag and visualize nascent proteins with exquisite specificity. This technique, known as Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT), provides a powerful, non-radioactive strategy to capture a snapshot of translational activity in living systems[2][3][4].

This guide focuses on a specific and potent tool in the BONCAT arsenal: 3-Azido-L-Alanine Hydrochloride . As an analog of L-alanine, this molecule allows for the metabolic labeling of nascent proteins, embedding a bioorthogonal azide "handle" that enables subsequent detection and enrichment through highly selective click chemistry reactions. We will delve into the core principles of this technology, provide field-tested protocols, and discuss the critical thinking behind experimental design to empower researchers in their quest to unravel the dynamics of the proteome.

Section 1: The Core Principle: Metabolic Incorporation of an Azide Handle

The power of 3-Azido-L-Alanine lies in its ability to hijack the cell's natural protein synthesis machinery. Its structural similarity to the canonical amino acid L-alanine allows it to be recognized by the appropriate aminoacyl-tRNA synthetase, charged to its corresponding tRNA, and subsequently incorporated into growing polypeptide chains at positions typically occupied by alanine.

Chemical and Physical Properties

A thorough understanding of the reagent's properties is the foundation of a successful experiment.

| Property | Specification | Rationale & Handling Notes |

| Chemical Name | (S)-2-Amino-3-azidopropanoic acid hydrochloride | The L-enantiomer ('S' configuration) is the biologically active form used in protein synthesis. |

| Molecular Formula | C₃H₆N₄O₂ · HCl | The hydrochloride salt improves solubility and stability. |

| Molecular Weight | 166.57 g/mol | Essential for preparing stock solutions of precise molarity. |

| Appearance | White solid / powder | Visual confirmation of reagent quality.[5] |

| Storage | 2-8°C, dry, protected from light | The compound is hygroscopic; improper storage can lead to degradation.[5][6][7] |

| Stock Solution | Prepare fresh or store aliquots at -80°C for up to 6 months.[8] | Avoid repeated freeze-thaw cycles. Dissolve in sterile water or culture medium. |

The Mechanism: An Alanine Surrogate

Once introduced to cells, typically in an alanine-deficient or low-alanine medium to enhance incorporation, 3-Azido-L-Alanine competes with endogenous L-alanine. The cell's translational machinery incorporates it into nascent proteins, effectively "tagging" them with an azide group (N₃). This azide is the cornerstone of the technique; it is a bioorthogonal functional group, meaning it is virtually non-reactive with any native functional groups found in biological systems, ensuring that subsequent chemical reactions are highly specific to the tagged proteins[6].

This contrasts with the more commonly used methionine analog, L-azidohomoalanine (AHA)[1][9][10]. The choice between these two reagents is a critical experimental decision. A researcher would specifically choose 3-Azido-L-Alanine when interested in nascent proteins that may be alanine-rich or methionine-poor, or to probe protein synthesis without relying on methionine metabolism.

Caption: Metabolic incorporation pathway of 3-Azido-L-Alanine.

Section 2: The "Click": Visualizing and Capturing Nascent Proteins

After successfully incorporating 3-Azido-L-Alanine, the azide-tagged proteins are ready for detection. This is achieved via "click chemistry," a class of reactions that are rapid, high-yield, and bioorthogonal[11]. Two primary variants are used in this context.

1. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most common method for labeling in cell lysates and fixed samples. It involves a copper(I)-catalyzed reaction between the azide on the modified protein and a terminal alkyne on a reporter molecule (e.g., a fluorescent dye or biotin)[8][12].

-

Mechanism: The copper(I) catalyst activates the terminal alkyne, allowing for a rapid and irreversible cycloaddition with the azide to form a stable triazole ring.

-

Key Reagents: A copper(I) source (e.g., CuSO₄), a reducing agent to maintain copper in the +1 state (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., THPTA) to improve efficiency and reduce cytotoxicity.

-

Causality: The use of a catalyst makes this reaction extremely fast and efficient, enabling sensitive detection even with low levels of protein labeling. However, the inherent cytotoxicity of copper makes CuAAC generally unsuitable for live-cell applications[13]. It is the workhorse for endpoint assays on cell lysates for downstream applications like proteomics.

2. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For live-cell imaging and experiments where cellular perturbation must be minimized, SPAAC is the method of choice. This reaction variant requires no cytotoxic copper catalyst[8][12].

-

Mechanism: SPAAC utilizes a strained cyclooctyne (e.g., DBCO, BCN) on the reporter molecule. The ring strain in these molecules provides the intrinsic energy to drive the reaction with the azide, forming a stable triazole linkage without the need for a catalyst.

-

Key Reagents: An azide-labeled protein and a reporter molecule functionalized with a strained alkyne.

-

Causality: By eliminating the need for copper, SPAAC provides true biocompatibility, allowing researchers to visualize nascent protein synthesis in living cells in real-time. The trade-off is typically slower reaction kinetics compared to CuAAC, and the cyclooctyne reagents are bulkier, which can sometimes affect cell permeability or steric accessibility.

Sources

- 1. Protein synthesis monitoring - residue-selective - Jena Bioscience [jenabioscience.com]

- 2. Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to detect newly synthesized proteins in cells and their secretome | PLOS One [journals.plos.org]

- 3. pnas.org [pnas.org]

- 4. info.gbiosciences.com [info.gbiosciences.com]

- 5. 3-Azido-L-alanine HCl, Azide-containing Amino Acids - Jena Bioscience [jenabioscience.com]

- 6. 3-Azido-L-alanine HCl [baseclick.eu]

- 7. 3-Azido-L-alanine hydrochloride ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

3-Azido-L-Alanine HCl stability and storage conditions

Title: Technical Guide to 3-Azido-L-Alanine HCl: Stability, Storage, and Handling

Executive Summary & Physicochemical Profile

3-Azido-L-Alanine HCl (AzAla) is a non-canonical amino acid (ncAA) widely used in bio-orthogonal chemistry (CuAAC and SPAAC) and protein engineering via genetic code expansion. Unlike its homolog L-Azidohomoalanine (AHA), which serves as a methionine surrogate, AzAla is typically incorporated site-specifically using orthogonal tRNA/synthetase pairs or Solid Phase Peptide Synthesis (SPPS).

Due to its high nitrogen content and specific reactivity, AzAla requires rigorous adherence to storage protocols to prevent spontaneous decomposition, loss of enantiomeric purity, or safety hazards.

Physicochemical Specifications

| Parameter | Specification | Notes |

| IUPAC Name | (S)-2-Amino-3-azidopropanoic acid hydrochloride | |

| CAS (HCl Salt) | 1620171-64-3 | Preferred form for stability |

| CAS (Free Acid) | 105661-40-3 | Significantly less stable |

| Molecular Weight | 166.57 g/mol | Includes HCl |

| Molecular Formula | C₃H₆N₄O₂[1][2][3][4][5][6] · HCl | High Energy Compound |

| Solubility | Water (>50 mg/mL), DMSO, DMF | Insoluble in non-polar organics |

| Hygroscopicity | High | Rapidly absorbs atmospheric moisture |

| Appearance | White to off-white crystalline powder | Yellowing indicates decomposition |

Stability Analysis & Degradation Mechanisms

Understanding the degradation pathways is essential for maintaining reagent integrity. The stability of AzAla is governed by three primary factors: Thermal Energy , Moisture , and Chemical Incompatibility .

A. Thermal Instability & Safety (C/N Ratio)

Organic azides are potentially explosive.[7][8][9][10][11] The stability is often estimated using the Carbon-to-Nitrogen (C/N) ratio equation:

B. Chemical Incompatibility

-

Staudinger Reduction: Exposure to phosphines (e.g., TCEP, triphenylphosphine) will reduce the azide to an amine, rendering the compound useless for click chemistry.

-

Thiol Sensitivity: While azides are generally stable to thiols (e.g., DTT,

-mercaptoethanol), long-term exposure in solution can lead to slow reduction or side reactions. -

Halogenated Solvents: CRITICAL WARNING. Do not use Dichloromethane (DCM) or Chloroform with the free base or during workups involving sodium azide precursors, as this can form di- and tri-azidomethane, which are extremely explosive.[10]

C. Diagram: Degradation & Interaction Logic

Caption: Logical map of environmental triggers leading to 3-Azido-L-Alanine degradation.

Storage Protocols

To ensure experimental reproducibility, follow these tiered storage protocols.

Tier 1: Long-Term Storage (Solid State)

-

Temperature: -20°C is standard. -80°C is optimal for storage >12 months.

-

Atmosphere: Store under inert gas (Argon or Nitrogen) if possible.

-

Container: Amber glass vials with PTFE-lined caps. Tightly sealed.

-

Desiccation: Place the vial inside a secondary container (e.g., a Falcon tube or jar) containing active desiccant (silica gel or Drierite).

-

Shelf Life: 12 months at -20°C; 24+ months at -80°C.

Tier 2: Working Solutions (Stock)

-

Solvent: Sterile Water or anhydrous DMSO.

-

Note: DMSO is hygroscopic. Use a fresh bottle to prevent water accumulation, which accelerates degradation.

-

-

Concentration: Maintain high concentrations (e.g., 100 mM) to improve stability relative to dilute solutions.

-

Aliquot: Do not freeze-thaw. Aliquot into single-use volumes (e.g., 50 µL).

Tier 3: Experimental Handling

-

Equilibrate the vial to room temperature before opening to prevent water condensation on the cold powder.

-

Weigh quickly using a plastic or ceramic spatula .

-

Re-seal immediately with Parafilm.

Diagram: Storage Decision Workflow

Caption: Decision tree for optimal storage based on physical state and solvent choice.

Quality Control & Validation

Before committing valuable biological samples to an experiment, validate the integrity of the azide reagent.

A. Infrared Spectroscopy (FT-IR)

-

Target: The Azide group (

) has a distinct, strong asymmetric stretching vibration. -

Signal: Look for a sharp peak at ~2100–2150 cm⁻¹ .

-

Failure Mode: Disappearance or significant broadening of this peak indicates decomposition.

B. Proton NMR (¹H-NMR)

-

Solvent:

. -

Key Signals:

- -proton: Triplet/Multiplet at ~4.0–4.2 ppm.

- -protons (adjacent to azide): Multiplet at ~3.8–3.9 ppm.

-

Purity Check: Integration ratio should match. Look for extra peaks indicating hydrolysis products (serine derivatives) or reduction (amine derivatives).

Safety & Disposal Directives

Handling:

-

PPE: Nitrile gloves, safety glasses, and lab coat are mandatory.[7]

-

Ventilation: Handle powder in a fume hood to avoid inhalation.

-

Tools: Use non-metallic tools (plastic/ceramic) to avoid potential formation of heavy metal azides.[7][8]

Disposal:

-

Never pour azide solutions down the drain (risk of explosion in lead/copper pipes).[8]

-

Quenching: Small amounts of organic azide can be quenched by reduction (e.g., with TCEP or Triphenylphosphine) to the corresponding amine before disposal, or disposed of as hazardous chemical waste in a dedicated container labeled "Azide Waste".

References

-

Baseclick GmbH. 3-Azido-L-alanine HCl Product Datasheet. Retrieved from

-

Sigma-Aldrich. 3-Azido-L-alanine hydrochloride Safety Data Sheet (SDS). Retrieved from

-

MedChemExpress. 3-Azido-L-alanine hydrochloride Technical Data. Retrieved from

-

University of Pittsburgh. Safe Handling of Azides. Department of Environmental Health and Safety. Retrieved from

-

Jena Bioscience. Azide-containing Amino Acids: 3-Azido-L-alanine HCl.[1][2][12] Retrieved from

- Goddard-Borger, E. D., & Stick, R. V. (2007). An efficient, inexpensive, and shelf-stable diazotransfer reagent: Imidazole-1-sulfonyl azide hydrochloride. Organic Letters, 9(19), 3797-3800. (Contextual reference for azide stability).

Sources

- 1. 3-Azido-L-Alanine HCl | C3H7ClN4O2 | CID 121235330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Azido-L-alanine HCl, Azide-containing Amino Acids - Jena Bioscience [jenabioscience.com]

- 3. 3-Azido-L-alanine | C3H6N4O2 | CID 9964096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Azido-L-alanine HCl [baseclick.eu]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. uvic.ca [uvic.ca]

- 8. chemistry.unm.edu [chemistry.unm.edu]

- 9. safety.pitt.edu [safety.pitt.edu]

- 10. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 11. safety.fsu.edu [safety.fsu.edu]

- 12. medchemexpress.com [medchemexpress.com]

Technical Safety & Handling Guide: 3-Azido-L-Alanine Hydrochloride

Topic: Safety and handling of 3-Azido-L-Alanine hydrochloride Content Type: Technical Safety Guide & Operational Whitepaper

For Research & Development Applications in Chemical Biology

Executive Summary & Compound Profile

3-Azido-L-Alanine hydrochloride (AzAla·HCl) is a non-canonical amino acid (ncAA) utilized primarily for the site-specific labeling of proteins via genetic code expansion or solid-phase peptide synthesis (SPPS). Unlike stable, long-chain organic azides, AzAla·HCl possesses a high energy density due to its low carbon-to-nitrogen (C/N) ratio.

This guide moves beyond standard Safety Data Sheets (SDS) to address the specific operational risks of handling aliphatic azido-amino acids in drug discovery and proteomic workflows.

Chemical Identity & Physical Properties

| Property | Specification |

| IUPAC Name | (S)-2-Amino-3-azidopropanoic acid hydrochloride |

| CAS Number | 1620171-64-3 (HCl salt); 105661-40-3 (Free acid) |

| Formula | |

| Molecular Weight | 166.57 g/mol |

| Solubility | High in |

| Appearance | White to off-white crystalline powder |

| Storage | -20°C, Desiccated, Protected from Light |

Hazard Mechanics: The "Rule of Six" Analysis

To ensure safety, researchers must understand why this compound is hazardous. We apply the standard heuristic for organic azides:

The C/N Ratio Violation

The "Rule of Three" states that organic azides are generally stable if the ratio of

-

AzAla Analysis: 3 Carbons + 2 Oxygens = 5. Total Nitrogens = 4.

-

Ratio:

. -

Verdict: High Energy / Potentially Unstable.

Operational Implication: AzAla·HCl violates the stability safety margin. While the hydrochloride salt form provides kinetic stability at room temperature, the compound retains significant potential energy. It must be treated as heat-sensitive and shock-sensitive .

Incompatibility Matrix

The azide moiety (

-

Halogenated Solvents (DCM,

): STRICTLY PROHIBITED. [3] -

Heavy Metals (Cu, Pb, Hg):

- ), which are primary explosives sensitive to friction.

-

Protocol:NO METAL SPATULAS. Use ceramic, Teflon, or plastic tools only. Ensure plumbing traps are flushed copiously if trace amounts enter drainage (though capture/quenching is preferred).

Operational Protocols

Safe Solubilization Workflow

This protocol is designed to be self-validating. If the solution is not clear, the reagent may have degraded or precipitated, increasing local concentration risks.

-

Preparation: Equilibrate the vial to room temperature before opening to prevent condensation (AzAla·HCl is hygroscopic).[6] Water uptake accelerates hydrolysis.

-

Solvent Choice: Use sterile dd

or PBS (pH 7.4). -

Dissolution:

-

Add solvent slowly down the side of the vial.

-

Do not vortex vigorously. Swirl gently or use a pipette to mix.

-

Validation: Solution must be colorless and transparent. Any yellowing indicates decomposition (formation of azo/diazo species).

-

-

Filtration: If sterile filtering is required, use a PES (Polyethersulfone) 0.22

m filter. Avoid cellulose nitrate filters which may react with azides.

Application: Genetic Code Expansion (GCE)

AzAla is typically incorporated into proteins using an orthogonal tRNA/synthetase pair (e.g., Methanocaldococcus jannaschii TyrRS/tRNA derived pairs) in E. coli or mammalian cells.

Safety in Culture:

-

Concentration Limit: Do not exceed 10 mM in culture media. High concentrations increase the risk of non-specific background labeling and potential toxicity.

-

Copper Toxicity: Subsequent Click Chemistry (CuAAC) requires Cu(I). Copper is toxic to live cells.

-

Live Cell Protocol: Use Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with DBCO/BCN reagents (Copper-free).

-

Fixed Cell/Lysate Protocol: CuAAC is permissible after cell lysis or fixation.

-

Visualizing the Safety Decision Matrix

The following diagram outlines the critical decision paths for handling AzAla·HCl to prevent accidents.

Caption: Decision matrix for preventing high-risk incompatibilities (Metal Azides and Diazidomethane).

Emergency Procedures & Waste Disposal

Spills

Do not wipe dry azides with paper towels (friction risk).

-

Wet the area: Cover the spill gently with a wet paper towel soaked in water.

-

Neutralize: Apply a 10% solution of Sodium Nitrite (

) acidified with dilute sulfuric acid (in a well-ventilated hood)—this decomposes the azide to-

Alternative (Safer for minor spills): Absorb with wet inert material (vermiculite), place in a plastic container, and treat with a large excess of water.

-

Chemical Quenching (Disposal)

Never pour azide solutions down the drain without quenching. The most reliable method for quenching 3-Azido-L-Alanine is Staudinger Reduction , converting the azide to a harmless amine.

Protocol:

-

Collect azide waste in a dedicated "Azide Waste" container (Plastic, not metal).[1]

-

Add Triphenylphosphine (

) or TCEP (Tris(2-carboxyethyl)phosphine) in 5-10 molar excess. -

Allow to react for 12 hours.

-

The azide (

) is reduced to the amine ( -

Dispose of the resulting amine solution as standard organic/aqueous waste.

Application Workflow: Site-Specific Labeling

The following diagram illustrates the integration of AzAla into a proteomic workflow, highlighting the separation of biological incorporation and chemical labeling.

Caption: Workflow for Genetic Code Expansion using 3-Azido-L-Alanine followed by CuAAC labeling.

References

-

Click Chemistry Tools. (n.d.). 3-Azido-L-Alanine HCl Product Guide. Retrieved from [Link]

-

Jena Bioscience. (n.d.). Safety Data Sheet (SDS): 3-Azido-L-alanine HCl. Retrieved from [Link]

-

Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[3] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. [Link]

-

University of California, Santa Cruz. (n.d.). EHS Safety Alert: Hazards of Organic Azides. Retrieved from [Link]

-

Chin, J. W., et al. (2002). An Expanded Eukaryotic Genetic Code. Science, 301(5635), 964-967. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. safety.pitt.edu [safety.pitt.edu]

- 3. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 4. medchemexpress.com [medchemexpress.com]

- 5. safety.fsu.edu [safety.fsu.edu]

- 6. musashino.com [musashino.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

An In-Depth Technical Guide to 3-Azido-L-Alanine HCl for In Vivo Unnatural Amino Acid Incorporation

For Researchers, Scientists, and Drug Development Professionals

Introduction: Expanding the Genetic Alphabet for Novel Biologics

The ability to incorporate unnatural amino acids (UAAs) into proteins in vivo represents a significant leap forward in protein engineering and drug development. This powerful technique allows for the introduction of novel chemical functionalities, enabling precise control over protein structure and function. Among the diverse array of UAAs, 3-Azido-L-Alanine, a synthetic derivative of L-alanine, has emerged as a particularly versatile tool. Its compact size and the bioorthogonal nature of its azide group make it an ideal candidate for seamless integration into the cellular protein synthesis machinery.

This guide provides a comprehensive overview of the principles, methodologies, and applications of 3-Azido-L-Alanine hydrochloride (HCl) for in vivo unnatural amino acid incorporation. As a senior application scientist, this document aims to equip researchers with the foundational knowledge and practical insights necessary to successfully employ this technology in their own laboratories.

The Power of a Click: The Chemistry of 3-Azido-L-Alanine

3-Azido-L-alanine is a "clickable" amino acid, meaning it possesses a chemical handle—the azide group—that can undergo highly specific and efficient reactions with a complementary partner, typically an alkyne. This bioorthogonal chemistry, which occurs under mild, biologically compatible conditions, allows for the selective labeling and modification of proteins without interfering with native biological processes.[1][2][3]

The two primary types of "click" reactions utilized with 3-Azido-L-alanine are:

-

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): A rapid and high-yielding reaction that is ideal for in vitro applications.[4]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that is well-suited for live-cell and in vivo labeling due to the toxicity of copper.[4]

This ability to precisely attach a wide range of molecules, such as fluorescent dyes, PEG chains, or small molecule drugs, to a specific site on a protein opens up a vast landscape of possibilities for research and therapeutic development.[4]

Mechanism of Incorporation: Hijacking the Translational Machinery

The in vivo incorporation of 3-Azido-L-Alanine relies on the cell's own protein synthesis machinery. This is typically achieved through one of two primary strategies:

-

Residue-Specific Incorporation: In this approach, an auxotrophic host strain (e.g., a methionine auxotroph) is used. When deprived of the natural amino acid and supplemented with an analog like azidohomoalanine (a close structural relative of 3-Azido-L-Alanine), the cellular machinery incorporates the unnatural amino acid in place of the natural one.[5] This method allows for the widespread labeling of newly synthesized proteins.

-

Site-Specific Incorporation (Genetic Code Expansion): This more precise method involves the use of an engineered, orthogonal aminoacyl-tRNA synthetase/tRNA pair.[6][7][8] This pair is designed to uniquely recognize a "stop" codon (typically the amber codon, UAG) and insert 3-Azido-L-Alanine at that specific position in the protein sequence.[1][6] This provides ultimate control over the placement of the unnatural amino acid.

Figure 1: Workflow for site-specific incorporation and labeling.

Experimental Protocols: A Step-by-Step Guide

The following provides a generalized protocol for the site-specific incorporation of 3-Azido-L-Alanine HCl in E. coli. Optimization will be required for specific proteins and experimental systems.

Materials

-

3-Azido-L-Alanine HCl (stored at 2-8°C)[4]

-

Expression plasmid for the protein of interest containing an amber (UAG) codon at the desired incorporation site.

-

pEVOL plasmid encoding the engineered tRNA/aminoacyl-tRNA synthetase pair specific for 3-Azido-L-Alanine.[6]

-

E. coli expression strain (e.g., BL21(DE3)).

-

Luria-Bertani (LB) medium and Terrific Broth (TB).

-

Appropriate antibiotics.

-

L-arabinose and Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Protocol

-

Transformation: Co-transform the E. coli expression strain with the protein expression plasmid and the pEVOL plasmid.

-

Starter Culture: Inoculate a single colony into LB medium containing the appropriate antibiotics and grow overnight at 37°C.

-

Expression Culture: Inoculate a larger volume of TB medium with the overnight culture to an OD600 of ~0.1.

-

Induction of Orthogonal Pair: When the OD600 reaches 0.4-0.6, add L-arabinose to a final concentration of 0.02% (w/v) to induce the expression of the synthetase and tRNA.

-

Addition of Unnatural Amino Acid: Immediately add 3-Azido-L-Alanine HCl to a final concentration of 1-2 mM.

-

Induction of Protein Expression: Induce protein expression with IPTG at a final concentration of 0.5-1 mM.

-

Growth and Harvest: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours. Harvest the cells by centrifugation.

-

Protein Purification: Purify the protein of interest using standard chromatography techniques.

-

Verification of Incorporation: Confirm the incorporation of 3-Azido-L-Alanine by mass spectrometry.

-

Click Chemistry Labeling: Perform CuAAC or SPAAC reaction with the desired alkyne-modified probe to label the purified protein.

Figure 2: A generalized experimental workflow for in vivo incorporation.

Quantitative Data Summary

| Parameter | Recommended Range | Notes |

| 3-Azido-L-Alanine HCl Concentration | 1 - 10 mM | Higher concentrations may be necessary for some systems, but toxicity should be monitored.[9] |

| L-arabinose Concentration | 0.02% (w/v) | Titration may be necessary to optimize the expression of the orthogonal pair. |

| IPTG Concentration | 0.1 - 1 mM | Lower concentrations can sometimes improve protein folding and yield. |

| Post-Induction Temperature | 18 - 30°C | Lower temperatures generally lead to better protein folding.[6] |

| Post-Induction Time | 12 - 24 hours | Longer incubation times can increase yield but also risk protein degradation. |

Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |

| Low Protein Yield | Toxicity of the unnatural amino acid. | Perform a dose-response curve to determine the optimal, non-toxic concentration.[10] |

| Inefficient incorporation. | Optimize the induction conditions for the synthetase/tRNA pair. Consider using a different orthogonal pair. | |

| No or Low Incorporation | Inactive 3-Azido-L-Alanine HCl. | Ensure proper storage and handling of the compound. |

| Inefficient synthetase. | Sequence the pEVOL plasmid to confirm the synthetase and tRNA are correct. | |

| High Truncation Rate | Inefficient suppression of the stop codon. | Increase the expression of the suppressor tRNA. Consider using a strain with modified release factors. |

| Non-specific Labeling | Impure protein sample. | Improve the protein purification protocol. |

| Reactive alkyne probe. | Use a highly specific, bioorthogonal alkyne probe. |

Applications in Research and Drug Development

The ability to site-specifically incorporate 3-Azido-L-Alanine has a wide range of applications, including:

-

Protein Labeling and Imaging: Covalently attaching fluorescent dyes for tracking protein localization and dynamics within living cells.[1][11]

-

Drug Conjugation: Creating antibody-drug conjugates (ADCs) with precise drug-to-antibody ratios for targeted cancer therapy.[1]

-

Protein PEGylation: Attaching polyethylene glycol (PEG) chains to improve the pharmacokinetic properties of therapeutic proteins.[4]

-

Structural Biology: Incorporating photocrosslinking amino acids to map protein-protein interactions.[1]

-

High-Throughput Screening: Developing assays for screening compound libraries that modulate protein function.[9]

Conclusion: A Gateway to Novel Biologics

3-Azido-L-Alanine HCl is a powerful tool that empowers researchers to move beyond the canonical 20 amino acids and explore a new frontier of protein design and engineering. By providing a bioorthogonal handle for precise chemical modification, this unnatural amino acid facilitates the development of novel biologics with enhanced therapeutic properties and serves as an invaluable probe for fundamental biological research. The methodologies outlined in this guide provide a solid foundation for the successful implementation of this transformative technology.

References

-

baseclick GmbH. (n.d.). 3-Azido-L-alanine HCl. Retrieved from [Link]

-

Sivakumar, R., et al. (2015). An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media. Protein Science, 24(5), 847-853. Retrieved from [Link]

-

Lang, K., & Chin, J. W. (2014). Site-Specific Incorporation of Unnatural Amino Acids as Probes for Protein Conformational Changes. Methods in Molecular Biology, 1177, 145-161. Retrieved from [Link]

-

Nowak, M. W., et al. (2013). In Vivo Incorporation of Unnatural Amino Acids Using the Chemical Aminoacylation Strategy. A Broadly Applicable Mechanistic Tool. Methods in Molecular Biology, 978, 119-131. Retrieved from [Link]

-

Agard, N. J., et al. (2004). A "click" chemistry approach to the rapid synthesis of functionally diverse triazole-linked analogues. Journal of the American Chemical Society, 126(46), 15046-15047. Retrieved from [Link]

-

Creative Biolabs. (2013). Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells. Retrieved from [Link]

-

Otting, G., et al. (2008). In Vivo Incorporation of Unnatural Amino Acids to Probe Structure, Dynamics, and Ligand Binding in a Large Protein by Nuclear Magnetic Resonance Spectroscopy. Journal of the American Chemical Society, 130(30), 9776-9785. Retrieved from [Link]

-

ResearchGate. (n.d.). Characterization of the incorporation of the modified amino acid 3-azido-D-alanine hydrochloride in MSR-1. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Azido-L-Alanine HCl. PubChem Compound Database. Retrieved from [Link]

-

Hinz, F. I., et al. (2011). Non-canonical amino acid labeling in vivo to visualize and affinity purify newly synthesized proteins in larval zebrafish. PLoS One, 6(11), e27825. Retrieved from [Link]

- Schultz, P. G., et al. (2008). In vivo incorporation of unnatural amino acids. U.S. Patent Application No. 11/917,794.

-

Gunda, P., et al. (2021). An Integrative Biology Approach to Quantify the Biodistribution of Azidohomoalanine In Vivo. Metabolites, 11(6), 384. Retrieved from [Link]

-

Graham, T. H., et al. (2011). A concise and scalable route to L-azidohomoalanine. Organic Syntheses, 88, 204-213. Retrieved from [Link]

-

Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition, 48(38), 6974-6998. Retrieved from [Link]

-

Deiters, A. (2010). Bioorthogonal chemistry. ChemBioChem, 11(8), 1035-1039. Retrieved from [Link]

-

Smith, A. W., et al. (2015). Synthesis and protein incorporation of azido-modified unnatural amino acids. Molecules, 20(12), 22179-22192. Retrieved from [Link]

-

Kiick, K. L., et al. (2002). Incorporation of azides into recombinant proteins for chemoselective modification by the Staudinger ligation. Proceedings of the National Academy of Sciences, 99(1), 19-24. Retrieved from [Link]

-

Cont-Riemersma, M., et al. (2016). Coupling Bioorthogonal Chemistries with Artificial Metabolism: Intracellular Biosynthesis of Azidohomoalanine and Its Incorporation into Recombinant Proteins. International Journal of Molecular Sciences, 17(9), 1543. Retrieved from [Link]

-

Smith, A. W., et al. (2015). Synthesis and Protein Incorporation of Azido-Modified Unnatural Amino Acids. Molecules, 20(12), 22179-22192. Retrieved from [Link]

-

Roth, S., et al. (2010). A concise and scalable route to L-azidohomoalanine. Nature Protocols, 5(12), 1967-1973. Retrieved from [Link]

-

Wei, W., et al. (2018). Site-Specific Protein Conjugates Incorporating Para-Azido-L-Phenylalanine for Cellular and In Vivo Imaging. Methods in Molecular Biology, 1728, 209-220. Retrieved from [Link]

-

Jena Bioscience. (n.d.). 3-Azido-D-alanine HCl, Azide-containing Amino Acids. Retrieved from [Link]

Sources

- 1. 3-Azido-L-alanine HCl [baseclick.eu]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. 3-Azido-L-alanine hydrochloride ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. pnas.org [pnas.org]

- 6. An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Site-Specific Incorporation of Unnatural Amino Acids as Probes for Protein Conformational Changes | Springer Nature Experiments [experiments.springernature.com]

- 8. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Site-Specific Protein Conjugates Incorporating Para-Azido-L-Phenylalanine for Cellular and In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Discovering Protein Interactions with 3-Azido-L-Alanine HCl

Abstract

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes in both health and disease.[1][2] Capturing the transient and dynamic nature of these interactions within their native cellular environment presents a significant challenge.[2][3][4] This guide provides a comprehensive technical overview of a powerful in vivo crosslinking strategy utilizing the photo-activatable amino acid analog, 3-Azido-L-alanine. We will delve into the core principles of photo-affinity labeling, provide detailed experimental protocols, and discuss the downstream analysis of crosslinked complexes. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this technology to "freeze" and identify protein interactions in their physiological context.[5]

Introduction: The Power of "Freezing" Interactions in Time

Traditional methods for studying PPIs, such as co-immunoprecipitation and yeast two-hybrid assays, are invaluable but can be limited by their inability to capture weak or transient interactions that are lost during cell lysis and sample processing.[2][4] Photo-affinity labeling (PAL) offers a solution by covalently trapping interacting proteins in situ before cellular disruption. This is achieved by introducing a photo-reactive moiety into the cellular environment.[3][5]

3-Azido-L-alanine, a synthetic analog of the natural amino acid L-alanine, is a particularly effective tool for this purpose.[6][7] It contains an azide group that is bio-orthogonal, meaning it does not interfere with native cellular processes.[6][8] When activated by a brief pulse of ultraviolet (UV) light, the azide group is converted into a highly reactive nitrene intermediate.[1][9] This nitrene can then form a stable covalent bond with any nearby molecule, effectively "freezing" the interaction between the protein incorporating the 3-azido-L-alanine and its binding partners.[1][5][9]

Advantages of 3-Azido-L-Alanine:

-

In Vivo Application: Can be metabolically incorporated into newly synthesized proteins in living cells.[3]

-

Bio-orthogonality: The azide group is chemically inert within the cell until activated by UV light.[6][8]

-

Temporal Control: The crosslinking event is precisely controlled by the application of UV light.[5]

-

Versatility: The incorporated azide serves as a "handle" for downstream applications, such as enrichment and detection, via click chemistry.[10][11][12][13]

The Core Mechanism: From Azide to Covalent Bond

The success of this technique hinges on a two-stage process: metabolic incorporation and photo-activation.

2.1. Metabolic Incorporation:

Similar to other amino acid analogs like L-azidohomoalanine (AHA), which mimics methionine, 3-Azido-L-alanine is recognized by the cell's translational machinery and incorporated into nascent polypeptide chains during protein synthesis.[14][15] This is typically achieved by growing cells in a medium where L-alanine is replaced with 3-Azido-L-alanine.

2.2. Photo-activation and Crosslinking:

Upon exposure to UV light (typically around 300-370 nm), the aryl azide group on the incorporated 3-Azido-L-alanine undergoes photolysis.[1][16] This process generates a highly reactive and short-lived nitrene intermediate.[1][9] This nitrene can then insert into any proximal C-H or N-H bond, forming a stable covalent crosslink with the interacting protein.[3]

Experimental Design and Strategy: Keys to Success

A well-designed experiment is crucial for obtaining meaningful and reproducible results. Careful consideration of controls and experimental parameters is paramount.

3.1. Essential Controls:

-

No UV Control: This is the most critical control. Cells are labeled with 3-Azido-L-alanine but not exposed to UV light. This will identify proteins that non-specifically associate with the bait protein or the affinity resin during downstream processing.

-

No 3-Azido-L-Alanine Control: Cells are subjected to the entire workflow, including UV exposure, but without the addition of the photo-crosslinker. This control helps to identify proteins that may non-specifically crosslink upon UV irradiation.

-

Parental Amino Acid Control: Cells are grown in a medium supplemented with L-alanine instead of 3-Azido-L-alanine. This ensures that any observed interactions are dependent on the presence of the photo-reactive group.

3.2. Optimizing Labeling and Crosslinking Parameters:

| Parameter | Recommended Range | Rationale & Considerations |

| 3-Azido-L-Alanine Concentration | 0.5–10 mM | The optimal concentration should be determined empirically for each cell type to ensure efficient incorporation without causing cytotoxicity.[8] |

| Labeling Time | 1 to several cell generations | Shorter times label newly synthesized proteins, while longer incubations can label a larger portion of the proteome.[8] |

| UV Wavelength | 300-370 nm | This wavelength range efficiently activates the azide group while minimizing cellular damage.[1][16] |

| UV Exposure Time | 1-5 minutes | The duration should be minimized to prevent cellular damage and non-specific crosslinking. Optimization is necessary to balance crosslinking efficiency with cell viability.[16] |

Detailed Experimental Workflow

The following is a generalized workflow for a typical 3-Azido-L-alanine crosslinking experiment. Specific details may need to be optimized for your system of interest.

Caption: Overall experimental workflow for protein interaction discovery.

4.1. Step-by-Step Protocol: Metabolic Labeling

-

Cell Culture Preparation: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase during labeling.

-

Media Formulation: Prepare a custom cell culture medium that is deficient in L-alanine. Supplement this medium with 3-Azido-L-alanine HCl to the desired final concentration.

-

Labeling: Remove the standard growth medium from the cells, wash once with PBS, and then add the 3-Azido-L-alanine-containing medium.

-

Incubation: Incubate the cells for the desired duration under standard cell culture conditions.

4.2. Step-by-Step Protocol: UV Crosslinking

-

Cell Preparation: After the labeling period, wash the cells with ice-cold PBS to remove unincorporated 3-Azido-L-alanine.

-

UV Irradiation: Place the cells on ice and expose them to UV light (e.g., 365 nm) for a predetermined time and at a specific distance from the UV source.

-

Harvesting: Immediately after crosslinking, scrape the cells into a lysis buffer containing protease and phosphatase inhibitors.

4.3. Step-by-Step Protocol: Enrichment via Click Chemistry

The azide group on the incorporated 3-Azido-L-alanine provides a convenient handle for the specific enrichment of crosslinked complexes using "click chemistry".[10][11][12][13] The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and specific reaction for this purpose.[10][11]

Caption: Click chemistry reaction for biotinylating azide-modified proteins.

-

Cell Lysis: Lyse the crosslinked cells in a buffer compatible with the click reaction. Avoid buffers containing primary amines like Tris if downstream NHS-ester chemistry is planned.[16][17]

-

Click Reaction: To the cell lysate, add an alkyne-functionalized biotin probe, a copper(I) source (e.g., copper(II) sulfate with a reducing agent like sodium ascorbate), and a copper chelator (e.g., TBTA).

-

Incubation: Incubate the reaction mixture at room temperature to allow for the covalent ligation of the biotin probe to the azide-containing proteins.

-

Affinity Purification: Add streptavidin-coated magnetic beads to the lysate to capture the biotinylated protein complexes.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

4.4. Step-by-Step Protocol: Mass Spectrometry Analysis

-

Elution: Elute the captured protein complexes from the streptavidin beads. This can be done using competitive elution with free biotin or by using a cleavable crosslinker.

-

Sample Preparation: Reduce, alkylate, and digest the eluted proteins into peptides using an enzyme such as trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Use specialized software to identify the proteins present in the crosslinked complexes. Quantitative proteomics approaches, such as SILAC, can be integrated to distinguish specific interactors from background contaminants.[18]

Troubleshooting and Key Considerations

| Issue | Potential Cause | Suggested Solution |

| Low Crosslinking Efficiency | Insufficient UV exposure, low incorporation of 3-Azido-L-alanine. | Optimize UV exposure time and energy. Increase the concentration or incubation time with 3-Azido-L-alanine. |

| High Background | Non-specific binding to beads, insufficient washing. | Increase the stringency of wash buffers (e.g., add detergents or increase salt concentration).[16] Include appropriate controls to identify background proteins. |

| Cell Toxicity | High concentration of 3-Azido-L-alanine, excessive UV exposure. | Perform a dose-response curve to determine the optimal, non-toxic concentration of the crosslinker. Minimize UV exposure. |

| No Protein of Interest Detected | Inefficient lysis, protein degradation. | Ensure the lysis buffer is effective for your cell type and includes a fresh cocktail of protease inhibitors.[17] |

Conclusion

The use of 3-Azido-L-alanine in combination with photo-crosslinking and mass spectrometry provides a powerful platform for the discovery and characterization of protein-protein interactions in their native cellular context.[1][3] This technique allows for the capture of both stable and transient interactions, offering a more complete picture of the cellular interactome. By carefully designing experiments, optimizing protocols, and including rigorous controls, researchers can confidently identify novel PPIs, providing valuable insights into biological processes and potential therapeutic targets.

References

-

Berg, M., Michalowski, A., Palzer, S., Rupp, S., & Sohn, K. (2014). An In Vivo Photo-Cross-Linking Approach Reveals a Homodimerization Domain of Aha1 in S. cerevisiae. PLOS ONE. [Link]

-

G-Biosciences. (2019). Click chemistry and its application to proteomics. [Link]

-

Parker, C. G., & Pratt, M. R. (2015). Click Chemistry in Proteomic Investigations. Cell. [Link]

-

Wu, H., et al. (2020). Protocol for Site-Specific Photo-Crosslinking Proteomics to Identify Protein-Protein Interactions in Mammalian Cells. STAR Protocols. [Link]

-

Wikipedia. (n.d.). Photo-reactive amino acid analog. [Link]

-

baseclick GmbH. (n.d.). 3-Azido-L-alanine HCl. [Link]

-

Zhang, M., et al. (2022). Capture and mass spectrometry analysis of effector-substrate complexes using genetically incorporated photo-crosslinkers in host cells. STAR Protocols. [Link]

-

Zhang, G., & He, Q. Y. (2017). Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications?. Expert review of proteomics. [Link]

-

Zhang, L. H., et al. (2017). Nonradioactive quantification of autophagic protein degradation with L-azidohomoalanine labeling. Nature protocols. [Link]

Sources

- 1. An In Vivo Photo-Cross-Linking Approach Reveals a Homodimerization Domain of Aha1 in S. cerevisiae | PLOS One [journals.plos.org]

- 2. In vivo crosslinking and effective 2D enrichment for proteome wide interactome studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Photo-reactive amino acid analog - Wikipedia [en.wikipedia.org]

- 4. Capture and mass spectrometry analysis of effector-substrate complexes using genetically incorporated photo-crosslinkers in host cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Photoreactive Amino Acids: Mechanisms, Synthesis, Applications, Detection and Challenges - Creative Proteomics [creative-proteomics.com]

- 6. 3-Azido-L-alanine HCl [baseclick.eu]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. info.gbiosciences.com [info.gbiosciences.com]

- 11. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Nonradioactive quantification of autophagic protein degradation with L-azidohomoalanine labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Protein-Protein Interactions Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]

- 17. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]

- 18. cell.com [cell.com]

Methodological & Application

Application Notes and Protocols for Solid-Phase Synthesis of Peptides with 3-Azido-L-Alanine HCl

Introduction: The Power of the Azide Handle in Peptide Chemistry

The incorporation of non-natural amino acids into peptides is a transformative strategy in chemical biology and drug development, enabling the creation of novel therapeutics, molecular probes, and advanced biomaterials. Among these, 3-Azido-L-alanine stands out as a particularly valuable building block. Its side-chain azide moiety (-N₃) is a compact, metabolically stable, and bioorthogonal chemical handle.[1][2] This functionality allows for highly specific covalent modification of peptides post-synthesis through reactions that do not interfere with native biological processes.

The primary utility of the azide group lies in its participation in "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][3][4] These reactions form a stable triazole ring, which can act as a mimic of the peptide bond, and are used to conjugate peptides to a wide array of molecules, including fluorescent dyes, PEG chains, cytotoxic drugs, and other biomolecules.[1][3][4] Additionally, the azide group can react via the Staudinger ligation to form an amide bond.[1][2]

This guide provides a comprehensive, in-depth protocol for the incorporation of Fmoc-L-β-azidoalanine (a common derivative of 3-Azido-L-Alanine HCl used in SPPS) into peptides via standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). It covers the synthesis of the building block, the SPPS workflow, critical considerations for cleavage, and post-synthetic modification techniques.

Section 1: Synthesis of the Key Building Block: Fmoc-L-azidoalanine

To incorporate 3-Azido-L-alanine using the standard Fmoc-SPPS workflow, it must first be prepared with a temporary Fmoc protecting group on its α-amine. An efficient and scalable two-step synthesis from the readily available and affordable Fmoc-L-asparagine (Fmoc-Asn-OH) is the preferred method.[5][6] This process involves a Hofmann rearrangement followed by a diazo-transfer reaction.[1][6]

Experimental Protocol 1: Two-Step Synthesis of Fmoc-L-azidoalanine [Fmoc-Ala(N₃)-OH]

Step 1: Hofmann Rearrangement to Fmoc-L-α,β-diaminopropionic acid (Fmoc-Dap-OH)

-

Dissolve Fmoc-Asn-OH in a 1:1 mixture of acetonitrile and water.

-

Add Pyridinium-iodine(I,III) reagent (PIFA) to the solution and stir at room temperature.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Upon completion, quench the reaction with an aqueous solution of sodium sulfite.

-

Acidify the mixture with HCl to a pH of approximately 2-3. The product, Fmoc-Dap-OH, will precipitate.

-

Isolate the pure product by filtration, wash with cold water, and dry under vacuum. This step can be performed on a multigram scale.[1][5]

Step 2: Diazo Transfer to Fmoc-L-azidoalanine [Fmoc-Ala(N₃)-OH]

-

Dissolve the Fmoc-Dap-OH from the previous step in a biphasic mixture of water, methanol (MeOH), and dichloromethane (CH₂Cl₂).[1][5]

-

Add a catalytic amount of copper(II) sulfate pentahydrate (CuSO₄·5H₂O).[1][5]

-

Add imidazole-1-sulfonyl azide hydrochloride, a stable and safer diazo transfer reagent.[1][5]

-

Adjust the pH of the mixture to ~9 using an aqueous potassium carbonate (K₂CO₃) solution.[5]

-

Stir the reaction vigorously at room temperature for 18-24 hours.

-

After completion, dilute with CH₂Cl₂ and separate the aqueous phase. Wash the organic phase with saturated sodium bicarbonate solution.

-

Combine the aqueous extracts, wash with diethyl ether (Et₂O) to remove organic impurities.[5]

-

Acidify the aqueous layer to pH 2 with concentrated HCl.[5]

-

Extract the final product, Fmoc-Ala(N₃)-OH, with Et₂O.[5]

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting product is typically of sufficient purity (>98%) to be used in SPPS without further purification.[5]

Caption: Synthesis of Fmoc-L-azidoalanine from Fmoc-Asn-OH.

Section 2: Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the manual synthesis of a peptide containing 3-Azido-L-alanine on a Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage. The principles are directly applicable to other resins and automated synthesizers.

Materials and Reagents

-

Resin: Rink Amide resin (or other suitable solid support)

-

Amino Acids: Fmoc-protected amino acids, including Fmoc-L-azidoalanine [Fmoc-Ala(N₃)-OH]

-

Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM)

-

Deprotection Reagent: 20% piperidine in DMF (v/v)

-

Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Washing Solvents: Isopropanol (IPA)

Experimental Protocol 2: Manual SPPS Cycle

Caption: General workflow for incorporating azido amino acids via Fmoc-SPPS.

-

Resin Swelling: Place the resin in a reaction vessel. Add DMF to swell the resin for at least 30 minutes. Drain the solvent.

-

Fmoc Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with fresh deprotection solution for another 10-15 minutes. This ensures complete removal of the Fmoc group.[7]

-